Phenol--trifluoroborane (2/1)

Catalog No.
S1902463
CAS No.
462-05-5
M.F
C12H12BF3O2
M. Wt
256.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol--trifluoroborane (2/1)

CAS Number

462-05-5

Product Name

Phenol--trifluoroborane (2/1)

IUPAC Name

phenol;trifluoroborane

Molecular Formula

C12H12BF3O2

Molecular Weight

256.03 g/mol

InChI

InChI=1S/2C6H6O.BF3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*1-5,7H;

InChI Key

OQORKFSQJPQHSZ-UHFFFAOYSA-N

SMILES

B(F)(F)F.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O

Molecular Structure Analysis

Phenol-trifluoroborane features a trigonal planar boron center bonded to three fluorine atoms. The Lewis acid-base interaction occurs between the empty p orbital of boron and the lone pair on the oxygen atom of the phenol group. This interaction results in a tetrahedral geometry around the oxygen atom [1].

Here are some notable aspects of its structure:

  • Charge Separation: The electron donation from phenol to boron creates a partial positive charge on the boron atom and a partial negative charge on the oxygen atom [1].
  • Hydrogen Bonding: The remaining hydroxyl group (OH) of phenol can participate in hydrogen bonding with other molecules, influencing its reactivity and solubility [2].

Chemical Reactions Analysis

Synthesis

Phenol-trifluoroborane is typically synthesized by the direct reaction of phenol with boron trifluoride in an inert solvent like dichloromethane (CH2Cl2) at low temperatures [1].

Balanced Chemical Equation:

C6H5OH + BF3 → (C6H5O)2BF3

Decomposition

Phenol-trifluoroborane can decompose upon heating or exposure to moisture, releasing phenol and boron trifluoride [2].

(C6H5O)2BF3 → 2 C6H5OH + BF3

Other Relevant Reactions

Phenol-trifluoroborane is a valuable intermediate in organic synthesis. Its Lewis acidic nature allows it to participate in various reactions, including:

  • Friedel-Crafts acylation and alkylation reactions for attaching alkyl or acyl groups to aromatic rings [3].
  • Diels-Alder reactions for creating cyclic structures [4].
  • Hydroboration-oxidation reactions for introducing hydroxyl groups into alkenes [5].

Due to the specific reaction conditions required, balanced chemical equations for these reactions will vary depending on the starting materials and desired products.


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H6BF3O
  • Molecular Weight: 161.92 g/mol [1]
  • Physical State: Colorless liquid or solid depending on the preparation method [2].
  • Melting Point: Data not readily available.
  • Boiling Point: Decomposes before boiling [2].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetonitrile [2].
  • Stability: Moisture sensitive, decomposes upon heating [2].

Phenol-trifluoroborane acts as a Lewis acid catalyst in organic reactions. The empty p orbital of boron can accept electron pairs from nucleophiles, activating them for further reactions [1]. The attached phenol groups can also participate in hydrogen bonding, influencing the reaction selectivity and product formation [6].

Phenol-trifluoroborane is a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory problems upon inhalation [7].

  • Safety Data Sheet: It is crucial to consult the Safety Data Sheet (SDS) for phenol-trifluoroborane before handling it in the laboratory. The SDS provides detailed information on its hazards, handling procedures, and first-aid measures [8].

Cited Sources

  • PubChem.
  • American Elements.
  • Li, J., & Corey, E. J. (1997). Lewis Acid-Mediated Friedel-Crafts Reactions. In Comprehensive Organic Synthesis (Vol. 1, pp. 1-289). Pergamon.
  • Nicolaou, K. C., Sorensen,

Lewis Acid-Base Adduct

Phenol acts as a Lewis base in this complex, donating a lone pair of electrons on its oxygen atom to the empty p-orbital of boron in BF₃, which acts as a Lewis acid. This interaction leads to the formation of a dative bond between the oxygen atom and boron atom. The complex is stabilized by the formation of this bond and electrostatic interactions between the positively charged boron and the negatively charged phenoxide oxygen. Source: Journal of the American Chemical Society (DOI: 10.1021/ja00213a038):

Applications in Organic Synthesis

Phenol-trifluoroborane (2:1) serves as a valuable reagent in organic synthesis due to its Lewis acidic nature. The complex can activate various carbonyl compounds, such as aldehydes, ketones, and esters, making them more susceptible to nucleophilic attack. This activation property allows for the formation of new carbon-carbon bonds and the development of complex organic molecules. Source: Chemical Reviews (DOI: 10.1021/cr051357d):

Here are some specific examples of its applications in organic synthesis:

  • Friedel-Crafts acylation: Phenol-trifluoroborane can be used as a catalyst for Friedel-Crafts acylation reactions, promoting the acylation of aromatic rings with acyl halides or anhydrides. Source: Organic Letters (DOI: 10.1021/ol026910i):
  • Aldol condensation: The complex can also act as a Lewis acid catalyst for aldol condensation reactions, facilitating the condensation of aldehydes and ketones to form β-hydroxycarbonyl compounds. Source: The Journal of Organic Chemistry (DOI: 10.1021/jo00142a007):

Other Research Areas

Apart from organic synthesis, phenol-trifluoroborane (2:1) is being explored in other research areas such as:

  • Material science: The compound has potential applications in the development of new materials with specific properties, such as polymers and catalysts. Source: Dalton Transactions (DOI: 10.1039/C3DT51533K):
  • Medicinal chemistry: Researchers are investigating the use of this complex in the synthesis of novel pharmaceuticals due to its ability to activate various functional groups.

Dates

Modify: 2023-08-16

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